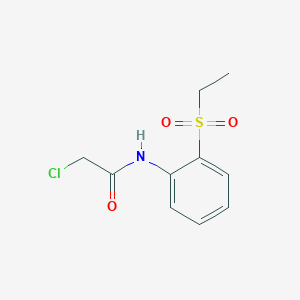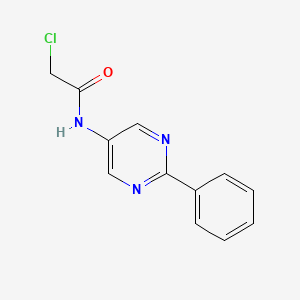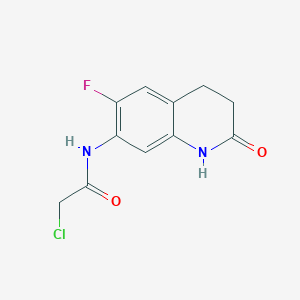![molecular formula C12H12ClN3O B7557531 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide, also known as CPMA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CPMA is a derivative of acetamide and contains a pyrazole ring, which has been found to have various biological activities.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been found to have various applications in scientific research. One of the most significant applications is in the field of cancer research. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory conditions such as arthritis.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed that 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant and neuroprotective effects. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide for lab experiments is its relatively low toxicity compared to other anticancer drugs. 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide has also been found to have good solubility in water, which makes it easier to work with in the lab. However, one limitation of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide is its instability in aqueous solutions, which can make it difficult to store and use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide. One area of interest is in the development of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide in cancer treatment. Another area of interest is in the development of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide-based anti-inflammatory drugs. Studies are needed to determine the efficacy and safety of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide in the treatment of various inflammatory conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide and to identify other potential biological activities of this compound.
Synthesemethoden
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide can be synthesized by reacting 2-chloroacetamide with 3-(pyrazol-1-ylmethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloro group on the acetamide with the amino group on the aniline, followed by cyclization of the resulting intermediate to form the pyrazole ring.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-4-1-3-10(7-11)9-16-6-2-5-14-16/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBPUMNOFBCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide](/img/structure/B7557456.png)
![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)

![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)